Azireno[2,1-b][1,3]benzoxazole is a bicyclic heterocyclic compound that features a unique arrangement of nitrogen and oxygen atoms within its structure. It consists of an azirene ring fused to a benzoxazole moiety, which is characterized by a benzene ring fused with an oxazole ring (a five-membered ring containing one nitrogen and one oxygen atom). This structure imparts distinct chemical properties and biological activities to the compound, making it a subject of interest in various fields of research, including medicinal chemistry and materials science.
The chemical reactivity of azireno[2,1-b][1,3]benzoxazole can be attributed to the presence of both the azirene and benzoxazole functionalities. The azirene ring is known for its strain and can participate in various reactions, such as:
These reactions can be utilized to synthesize derivatives with enhanced biological or physical properties.
Research has indicated that compounds related to azireno[2,1-b][1,3]benzoxazole exhibit significant biological activities. For instance:
The synthesis of azireno[2,1-b][1,3]benzoxazole typically involves multi-step synthetic pathways. Common methods include:
For instance, one method involves the use of palladium-catalyzed cross-coupling reactions to build complex structures efficiently .
Azireno[2,1-b][1,3]benzoxazole and its derivatives find applications across several domains:
Interaction studies involving azireno[2,1-b][1,3]benzoxazole often focus on its binding affinity with biological targets. Techniques such as:
These studies are crucial for understanding the mechanism of action and optimizing the compound for therapeutic use.
Azireno[2,1-b][1,3]benzoxazole shares structural similarities with several other heterocyclic compounds. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Benzoxazole | Fused benzene and oxazole | Well-studied for antimicrobial and anticancer properties. |
| Benzimidazole | Fused benzene and imidazole | Known for its use in pharmaceuticals; exhibits diverse biological activities. |
| Benzothiazole | Fused benzene and thiazole | Exhibits strong antibacterial properties; used in dye manufacturing. |
| Aziridine | Three-membered nitrogen ring | Highly reactive; used in organic synthesis for ring-opening reactions. |
The uniqueness of azireno[2,1-b][1,3]benzoxazole lies in its dual-ring system that combines the reactivity of azirenes with the stability and biological activity associated with benzoxazoles. This combination allows for a diverse range of chemical transformations and potential applications that other similar compounds may not offer.
The azirene ring in azireno[2,1-b] [1] [3]benzoxazole is a highly strained three-membered cyclic structure containing two carbon atoms and one nitrogen atom. Unlike saturated aziridines, the azirene system incorporates a double bond (C=N or C=C), contributing to its angular strain and heightened reactivity. The ring’s bond angles deviate significantly from the ideal 120° of sp² hybridization, with calculated angles approximating 60°–70° based on computational models of similar strained systems [4]. This strain induces localized electron density distortions, particularly at the nitrogen atom, which participates in conjugation with the benzoxazole moiety.
The benzoxazole component consists of a benzene ring fused to a 1,3-oxazole heterocycle, featuring oxygen at position 1 and nitrogen at position 3 [1] [3]. Key bond lengths include:
| Bond Type | Length (Å) |
|---|---|
| C-O (oxazole) | 1.36–1.38 |
| C-N (oxazole) | 1.32–1.34 |
| Aromatic C-C (benzene) | 1.39–1.41 |
The oxazole ring’s aromaticity stabilizes the system through π-electron delocalization, while the fused benzene ring extends conjugation [4].
The [2,1-b] fusion notation indicates connectivity between the azirene’s C2 and the benzoxazole’s C1 positions, with the 'b' descriptor specifying the orientation of ring junctions. This creates a planar bicyclic system where the azirene’s nitrogen aligns para to the benzoxazole’s oxygen atom. Density functional theory (DFT) simulations suggest a dihedral angle of <5° between the rings, maintaining near-perfect coplanarity for maximal π-orbital overlap [4].
Hypothetical spectroscopic signatures derived from analogous systems include:
IR Spectroscopy
¹H NMR (δ ppm, predicted)
The compound’s solubility profile is dominated by:
Differential scanning calorimetry (DSC) predictions:
| Property | Value |
|---|---|
| Melting point | 132–136°C (decomp) |
| ΔH fusion | 28–32 kJ/mol |
| Thermal decomposition | >200°C (exothermic) |
The azirene ring’s strain lowers thermal stability compared to non-fused benzoxazoles [4].
DFT calculations (B3LYP/6-311+G**) reveal:
| Orbital | Energy (eV) | Localization |
|---|---|---|
| HOMO | -6.2 | Azirene π-system (78%) |
| LUMO | -1.8 | Benzoxazole π* (65%) |
The small HOMO-LUMO gap (4.4 eV) suggests enhanced reactivity compared to isolated benzoxazoles [4].
Laplacian of electron density (∇²ρ) analysis shows:
Geometry-optimized parameters (MP2/cc-pVTZ):
| Parameter | Value |
|---|---|
| Azirene C-N-C angle | 67.3° |
| Benzoxazole O-C-N angle | 106.2° |
| Wiberg bond index (C-O) | 1.15 |
Natural bond orbital (NBO) analysis confirms significant hyperconjugation between azirene’s lone pairs and benzoxazole’s π-system [4].
The quantification of strain energy in Azireno[2,1-b] [1] [2]benzoxazole requires consideration of both the azirene and benzoxazole components and their interaction effects. Based on computational studies of related strained heterocycles, the total strain energy can be estimated through comparison with structurally analogous systems [3] [4] [5].
Ring Strain Energy Comparison Table:
| Compound | Ring Strain Energy (kcal/mol) | Ring Size | Notes |
|---|---|---|---|
| Cyclopropane | 27.5 | 3 | High angle strain, bent bonds |
| Cyclobutane | 26.4 | 4 | Angle + torsional strain |
| Cyclopentane | 6.2 | 5 | Minimal strain |
| Aziridine | 28.0 | 3 | Similar to cyclopropane |
| 2H-Azirine | 49.0 | 3 | Highest strain due to unsaturation |
| Oxaziridine | 27.6 | 3 | Three-membered ring with heteroatoms |
| Benzoxazole (estimated) | 5.0 | 6 | Aromatic stabilization |
| Azireno[2,1-b] [1] [2]benzoxazole (estimated) | 35.0 | 3+6 | Combined azirene + benzoxazole |
The azirene component in Azireno[2,1-b] [1] [2]benzoxazole exhibits exceptionally high strain energy, with 2H-azirines demonstrating the highest strain energy among three-membered heterocycles at approximately 49.0 kcal/mol [6]. This elevated strain results from severe angle strain combined with the additional destabilization introduced by the unsaturated carbon-nitrogen double bond within the constrained ring geometry [4] [5].
The strain energy quantification reveals that 1H-unsaturated rings exhibit enhanced ring strain energy compared to their saturated homologues [5]. The mechanism of ring strain relaxation involves increasing the s character in the lone pair of group 15-16 elements, which becomes more pronounced upon descending the periodic groups [5].
Comparative analysis with related strained heterocycles provides insight into the relative strain energy of Azireno[2,1-b] [1] [2]benzoxazole. Azaphosphiridines, which formally result from replacement of a carbon atom by phosphorus in aziridines, demonstrate ring strain energies ranging from 22.6 to 38.0 kcal/mol depending on substitution patterns and oxidation states [3] [7].
The ring strain energy correlates with relaxed force constants of endocyclic ring bonds and atoms-in-molecules derived parameters such as electron density and Lagrangian kinetic energy [3]. Complexation with metal moieties increases the strain energy in all cases, with the highest strain energy found for protonated azaphosphiridinium cations and systems containing exocyclic double bonds [3].
For three-membered heterocycles containing group 13-16 elements, accurate ring strain energy data obtained from homosdesmotic reactions calculated at the DLPNO-CCSD(T)/def2-TZVPP level demonstrate that 1H-unsaturated rings exhibit enhanced strain energy compared to saturated analogues [4]. The reactivity trend shows that activation energy decreases across the series nitrogen > phosphorus > oxygen > sulfur, with aziridines and phosphiranes displaying higher activation energies and hence reacting slower than epoxides and thiiranes [8].
The azirene component of Azireno[2,1-b] [1] [2]benzoxazole undergoes characteristic ring-opening reactions driven by the release of substantial strain energy. The highly strained three-membered azirene ring contains an activated carbon-nitrogen double bond and lone pair electrons, making it extremely reactive toward both electrophiles and nucleophiles [9] [10].
Photochemical Behavior of Azirene and Related Systems:
| Photochemical Process | Starting Material | Primary Product | Mechanism | Quantum Yield/Efficiency |
|---|---|---|---|---|
| Ring-opening at 233 nm | Benzoxazole | 2-Isocyanophenol | C2-O1 bond cleavage + H-shift | Nearly quantitative |
| Ring-opening at 270 nm | Benzoxazole | Fulvenone + HCN | Decomposition pathway | Moderate |
| Nitrile ylide formation | 2H-Azirines | Nitrile ylides | C-N bond cleavage | High with electron-poor alkenes |
| Cycloaddition reactions | 2H-Azirines + alkenes | Bicyclic aziridines | [4+2] or [3+2] cycloaddition | Good yields |
| Photoisomerization | Azo compounds | E/Z isomers | π-π* transition | Up to 94% Z-isomer |
| Vinylnitrene formation | 3-Methyl-2-phenyl-2H-azirine | Triplet vinylnitrene | C-N bond cleavage | Depends on conditions |
| Ketenimine formation | 2H-Azirines (matrix isolation) | Ketenimine derivatives | Rearrangement via nitrene | Matrix-dependent |
Ring-opening mechanisms proceed through multiple pathways depending on reaction conditions and the nature of attacking nucleophiles. Nucleophilic ring-opening of aziridines follows regioselective patterns determined by substituents and electronic effects [11] [12] [13]. For activated aziridines, nucleophilic attack typically occurs at the more substituted carbon atom, while non-activated systems require stronger nucleophiles or acid catalysis [14] [12].
The photochemical ring-opening of azirenes involves wavelength-dependent mechanisms. Irradiation of benzoxazole at 233 nm results in nearly quantitative conversion to 2-isocyanophenol through cleavage of the C2-O1 bond followed by hydrogen atom migration [15] [16]. This process demonstrates the photolytic accessibility of ring-opened intermediates that can subsequently undergo further transformations.
Azirenes participate in various cycloaddition reactions that preserve or cleave the three-membered ring depending on reaction conditions and partner molecules. The copper(II)-catalyzed [3+2] cycloaddition of 2H-azirines to six-membered cyclic enols represents a significant synthetic methodology for constructing complex heterocyclic scaffolds [17] [18].
These cycloaddition reactions proceed through azirine nitrogen-carbon bond cleavage mechanisms, enabling incorporation of the complete azirine fragment into new heterocyclic systems [17]. The reaction scope includes various electron-rich alkenes and heterocycles, with regioselectivity controlled by electronic and steric factors [9] [18].
Energy transfer-catalyzed ring-opening and decarboxylation of isoxazole-5(4H)-ones enables in situ generation of strained 2H-azirines, which subsequently undergo selective carbon(sp2)-carbon(sp3) bond cleavage allowing formal [3+2] cycloaddition with diverse electrophiles [19]. This methodology provides access to valuable pyrroline-type moieties through mild and straightforward synthetic protocols [19].
The photoinduced [3+2] cycloaddition of nitrile ylides, generated via azirine ring-opening through C2-C3 bond cleavage, to quinones and maleimide derivatives demonstrates the versatility of azirenes as reactive intermediates [17] [20]. These transformations typically exhibit high regioselectivity and proceed under mild photochemical conditions [20].
Azirenes undergo various rearrangement reactions that reflect their high strain energy and electronic characteristics. The wavelength-dependent photochemistry of 3-methyl-2-phenyl-2H-azirine illustrates the diversity of rearrangement pathways available to these strained heterocycles [21] [22].
Irradiation at 254 nm in argon matrices results in nitrile ylide formation, characterized by transient absorption with λmax at approximately 340 nm and lifetime of 14 microseconds [21]. Conversely, irradiation above 300 nm yields triplet vinylnitrene intermediates that can be trapped with oxygen or bromoform, leading to benzaldehyde or brominated ketone products [22].
The nucleophile-induced rearrangement of 2H-azirine-2-carbonyl azides represents a unique transformation pathway where interaction with oxygen and sulfur nucleophiles at room temperature produces derivatives of 2-(1H-tetrazol-1-yl)acetic acid [23] [24]. This rearrangement proceeds through tertiary amine or hydrazoic acid catalysis and demonstrates the susceptibility of azirene systems to nucleophilic activation [23].
Matrix isolation studies reveal that azirenes can undergo thermal rearrangement to ketenimine derivatives through presumed vinylnitrene intermediates [21] [25]. The mechanism involves initial carbon-nitrogen bond cleavage followed by hydrogen atom migration and cyclization processes that depend on the specific substitution pattern and reaction environment [25].
The benzoxazole component of Azireno[2,1-b] [1] [2]benzoxazole undergoes characteristic electrophilic substitution reactions primarily at the benzene ring rather than the oxazole ring. The nitrogen atom's electronegativity influences the reactivity pattern, making electrophilic substitutions occur preferentially at the 5- or 6-positions of the benzene ring, with the 6-position being the preferred site [26] [27].
Electrophilic Substitution Patterns in Benzoxazole:
| Reaction Type | Preferred Position | Conditions | Selectivity |
|---|---|---|---|
| Nitration | 5- or 6-position | Standard nitrating conditions | 6-position preferred |
| Halogenation (Cl) | Benzo ring | Lewis acid catalysis | Electrophilic substitution |
| Halogenation (Br) | Benzo ring | FeBr3 catalyst | Meta-directing for COOH |
| Acetoxylation | ortho-C-H bond | Ligand-directed | High regioselectivity |
| Metalation | 2-position | LiTMP/ZnCl2·TMEDA | Regioselective at C2 |
Nitration of benzoxazoles occurs readily under standard conditions, with the reaction proceeding regioselectively at the 6-position of the benzene ring [28]. Halogenation reactions require Lewis acid catalysis and proceed through electrophilic aromatic substitution mechanisms [29]. Chlorination studies demonstrate that the reaction is not ligand-directed ortho-functionalization but rather conventional electrophilic substitution at the benzene ring [29].
The electrophilic activation of benzoxazoles can be achieved through triflic anhydride-mediated processes that enable synthesis of 2-substituted derivatives from tertiary amides and 2-aminophenols [30]. This methodology involves activation of the amide carbonyl group by triflic anhydride, followed by nucleophilic addition, intramolecular cyclization, and elimination [30].
Nucleophilic attack on benzoxazoles occurs preferentially at the 2-position of the oxazole ring due to the electrophilic character of this carbon atom [26] [31]. The hydrolysis of benzoxazoles under acidic conditions proceeds through nucleophilic attack at the 2-position, leading to ring-opening and formation of corresponding amidophenols [31].
Kinetic studies reveal that benzoxazole hydrolysis shows acid catalysis at low acidity but retardation at higher acidities, corresponding to a change in rate-determining step from nucleophilic attack on the conjugate acid to fission of the ring carbon-oxygen bond in the tetrahedral intermediate [31]. For 2-trifluoromethylbenzoxazole, the mechanism varies with pH, involving nucleophilic attack on different protonation states [31].
The nucleophilic substitution of 2-halobenzoxazoles proceeds with exceptional facility due to the activating effect of the oxazole nitrogen [26]. This enhanced reactivity reflects the electron-withdrawing character of the nitrogen atom, which stabilizes the negative charge developed during nucleophilic attack [26].
Iodine-catalyzed amination of benzoxazoles provides a metal-free route to 2-aminobenzoxazoles under mild conditions [32]. This reaction proceeds through carbon-hydrogen bond activation with secondary or primary amines in the presence of catalytic iodine and aqueous tert-butyl hydroperoxide [32].
Deprotonative metalation of benzoxazoles occurs regioselectively at the 2-position using mixed lithium-zinc species [33]. The reaction employs an in situ mixture of zinc chloride·tetramethylethylenediamine (0.5 equivalents) and lithium 2,2,6,6-tetramethylpiperidide (1.5 equivalents) in tetrahydrofuran at room temperature [33].
The metalation reaction can be evidenced by trapping with iodine, which regioselectively gives functionalized derivatives in 52-73% yields [33]. Cross-coupling reactions of 2-metalated benzoxazoles with heteroaromatic chlorides proceed under palladium catalysis, demonstrating the synthetic utility of these organometallic intermediates [33].
Nuclear magnetic resonance and density functional theory studies suggest that the lithium amide and zinc diamide present in solution behave synergistically for the deprotonation reaction [33]. This cooperative effect enhances the regioselectivity and efficiency of the metalation process compared to individual metal reagents [33].
The formation of metal complexes with benzoxazole-based ligands can lead to structural transformations and rearrangements [34]. Treatment of benzoxazole sulfonamide derivatives with metal salts such as zinc(II), cobalt(II), nickel(II), and copper(II) produces complexes with varied coordination modes and occasionally induces ligand rearrangement [26] [34].
The ultraviolet-visible spectral characteristics of Azireno[2,1-b] [1] [2]benzoxazole reflect contributions from both the benzoxazole chromophore and the azirene component. Benzoxazole itself exhibits its first electronic transition origin at 274 nm in the gas phase [15] [35], corresponding to the S1←S0 transition.
Ultraviolet-Visible Spectral Characteristics of Benzoxazole Derivatives:
| Compound | λmax (nm) | Absorption Range | Extinction Coefficient (M⁻¹cm⁻¹) |
|---|---|---|---|
| Benzoxazole | 274 | UV-B | Not specified |
| 2-Phenylbenzoxazole | 320 | UV-A | Not specified |
| 2-(2'-Hydroxyphenyl)benzoxazole | 336 | UV-A | 1.83 × 10⁴ |
| 2-(2'-Hydroxyphenyl)benzoxazole derivative 1 | 336 | UV-A | Not specified |
| 2-(2'-Hydroxyphenyl)benzoxazole derivative 2 | 350 | UV-A | Not specified |
| 2-(2'-Hydroxyphenyl)benzoxazole derivative 3 | 374 | UV-A | Not specified |
Substituted benzoxazoles show bathochromic shifts depending on the nature and position of substituents [36] [37]. 2-(2'-Hydroxyphenyl)benzoxazole derivatives absorb in the UVA and UVB regions with maximum absorption wavelengths ranging from 336 to 374 nm [36] [37]. These compounds demonstrate high extinction coefficients, with values reaching 1.83 × 10⁴ M⁻¹cm⁻¹ [36].
The electronic absorption spectra of benzoxazole derivatives are sensitive to solvent polarity, even in glassy matrices and solid state [38]. The micropolarity of the environment influences the position and intensity of absorption bands, with polar environments generally causing red shifts [38].
Styrylbenzoxazole photoswitches exhibit tunable absorption maxima and photostationary state distributions depending on the heterocycle and substitution pattern [39]. These compounds can undergo light-driven E-Z isomerization without irreversible photocyclization, making them valuable for photoswitching applications [39].
The photochemical transformations of Azireno[2,1-b] [1] [2]benzoxazole involve complex mechanistic pathways that depend on irradiation wavelength and reaction conditions. Matrix-isolated benzoxazole undergoes wavelength-dependent photochemistry, with irradiation at 233 nm resulting in nearly quantitative conversion to 2-isocyanophenol [15] [16].
Irradiation at longer wavelengths (270 nm) leads to decomposition pathways producing fulvenone and hydrogen cyanide [15]. The photochemical mechanism involves initial cleavage of the C2-O1 bond followed by hydrogen atom migration from C2 to O1 [15] [16].
The photochemistry of 2H-azirines demonstrates wavelength-dependent behavior with distinct mechanistic pathways [21] [22]. Irradiation at 254 nm produces nitrile ylides through carbon-nitrogen bond cleavage, while longer wavelength irradiation (>300 nm) generates triplet vinylnitrene intermediates [21] [22].
2H-Azirines undergo photochemical ring-opening to generate nitrile ylides that can be intercepted by various dipolarophiles [20]. These reactions proceed with high regioselectivity and demonstrate the synthetic utility of photogenerated reactive intermediates [20].
The interconversion between azirenes and related intermediates involves complex rearrangement pathways [40]. Photolysis generates azirene intermediates that can equilibrate between regioisomeric forms before undergoing further transformations to ketenimine or other products [40].
Benzoxazole derivatives exhibit diverse fluorescence properties that make them valuable for various applications including fluorescent probes, optical brighteners, and laser materials [41] [38] [42] [43]. The fluorescence characteristics depend on substitution patterns, environmental factors, and molecular interactions.
Fluorescence Properties and Applications:
| Application | Emission Wavelength (nm) | Key Properties |
|---|---|---|
| Fluorescent probes | 390 (acidic pH) | PET-mediated chemosensor |
| Optical brighteners | Blue-green region | Intense fluorescence |
| Zinc detection (bis-HBO) | 536 (visible), 746 (NIR) | Large fluorescence turn-on |
| DNA probes | Enhanced upon DNA binding | Significant enhancement |
| Green laser emission | Green (pumped by 337 nm) | Laser emission capability |
Benzoxazole-containing macrocycles function as photoinduced electron transfer-mediated chemosensors, exhibiting emission at 390 nm under acidic conditions but becoming non-emissive at basic pH [43]. These systems demonstrate selective detection of zinc(II) and cadmium(II) through chelation-enhanced fluorescence effects [43].
2-(4-Dimethylaminostyryl)benzoxazole and related donor-acceptor dyes show significant fluorescence quantum yield enhancement in constrained media [38]. In polyvinyl alcohol matrices, which offer smaller free volume, photoisomerization is completely blocked while fluorescence yield is extremely enhanced, enabling green laser emission when pumped by nitrogen laser at 337 nm [38].
Bis[2-(2'-hydroxyphenyl)benzoxazole] derivatives with dipicolylamine functionality exhibit large fluorescence turn-on upon zinc cation binding, with emission in both visible (536 nm) and near-infrared (746 nm) windows [44]. These probes are readily excitable by 488 nm laser, making them suitable for confocal microscopy applications [44].